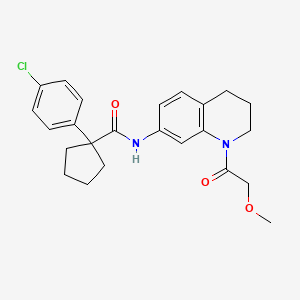
2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone is a complex organic compound that features a furan ring, an isoxazole ring, and an indoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Isoxazole Ring Formation: The isoxazole ring is often formed via the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Indoline Synthesis: The indoline moiety can be synthesized through the reduction of indole derivatives.
Coupling Reactions: The final step involves coupling the furan, isoxazole, and indoline moieties using appropriate coupling agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The indoline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Furanones
Reduction: Isoxazolines
Substitution: Halogenated or nitrated indoline derivatives
科学研究应用
2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its complex structure and potential bioactivity.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan, isoxazole, and indoline moieties can contribute to binding interactions with biological targets, influencing pathways involved in disease processes.
相似化合物的比较
Similar Compounds
2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone: can be compared with other compounds containing furan, isoxazole, and indoline moieties, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12-9-13-5-2-3-6-15(13)20(12)18(21)11-14-10-17(23-19-14)16-7-4-8-22-16/h2-8,10,12H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYDIMQLXCYIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B2997743.png)


![2-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2997746.png)

![7-Oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B2997749.png)





![7-(3,4-dimethylphenyl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2997761.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2997765.png)
